5-Bromo-2-(methylsulfanyl)benzonitrile
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Overview
Description
5-Bromo-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . This compound is characterized by a bromine atom at the 5th position and a methylsulfanyl group at the 2nd position on a benzonitrile ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 5-Bromo-2-(methylsulfanyl)benzonitrile typically involves the bromination of 2-(methylsulfanyl)benzonitrile. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(methylsulfanyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)benzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfanyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways by either activating or inhibiting specific targets .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(methylsulfanyl)benzonitrile include:
- 5-Bromo-2-(methylthio)benzonitrile
- 5-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-chlorobenzonitrile
Compared to these compounds, this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLMNCXMIQWPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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